H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
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Overview
Description
The compound H-His-Ala-Ile-Tyr-Pro-Arg-His-OH is a heptapeptide consisting of the amino acids histidine, alanine, isoleucine, tyrosine, proline, arginine, and histidine. This sequence is known for its high binding affinity to the transferrin receptor, which is overexpressed on tumor cells . This peptide is often referred to as the T7 peptide and is used in various scientific and medical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
H-His-Ala-Ile-Tyr-Pro-Arg-His-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Dityrosine formation.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with acyl or alkyl groups.
Scientific Research Applications
H-His-Ala-Ile-Tyr-Pro-Arg-His-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor binding.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH involves its binding to the transferrin receptor (TfR) on the surface of cells. This binding facilitates the internalization of the peptide and any attached therapeutic agents into the cell. The peptide’s affinity for TfR allows for targeted delivery, making it a valuable tool in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Angiotensin (1-7): Another heptapeptide with a sequence (H-Asp-Arg-Val-Tyr-Ile-His-Pro-OH) that acts on the Mas receptor and is involved in cardiovascular regulation.
Uniqueness
H-His-Ala-Ile-Tyr-Pro-Arg-His-OH is unique due to its specific binding affinity to the transferrin receptor, which is not shared by alamandine or angiotensin (1-7). This unique property makes it particularly useful in targeted drug delivery systems for cancer therapy .
Properties
CAS No. |
268215-17-4 |
---|---|
Molecular Formula |
C41H60N14O9 |
Molecular Weight |
893.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C41H60N14O9/c1-4-22(2)33(54-34(57)23(3)50-35(58)28(42)16-25-18-45-20-48-25)38(61)52-30(15-24-9-11-27(56)12-10-24)39(62)55-14-6-8-32(55)37(60)51-29(7-5-13-47-41(43)44)36(59)53-31(40(63)64)17-26-19-46-21-49-26/h9-12,18-23,28-33,56H,4-8,13-17,42H2,1-3H3,(H,45,48)(H,46,49)(H,50,58)(H,51,60)(H,52,61)(H,53,59)(H,54,57)(H,63,64)(H4,43,44,47)/t22-,23-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
XAEMVBIKWOMFAH-JIQJDAEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
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